molecular formula C25H26N4O3 B2869466 N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251688-11-5

N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2869466
CAS No.: 1251688-11-5
M. Wt: 430.508
InChI Key: NINKVPXEXVDQBS-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system fused with a pyrrole and pyrimidine ring. Key substituents include:

  • 3-(2-methoxyethyl): Enhances solubility and modulates electronic properties.
  • 7-phenyl: Contributes to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-17-9-10-21(18(2)13-17)27-22(30)15-29-14-20(19-7-5-4-6-8-19)23-24(29)25(31)28(16-26-23)11-12-32-3/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINKVPXEXVDQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyrrolo[3,2-d]pyrimidine core : Known for various biological activities including anti-cancer and anti-inflammatory properties.
  • Dimethylphenyl group : Often associated with enhanced lipophilicity and biological activity.
  • Methoxyethyl substituent : May influence the compound's solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that such compounds could effectively inhibit the growth of breast cancer cells through modulation of signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds related to this compound have been shown to reduce inflammatory markers in vitro and in vivo. They modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases or enzymes involved in cancer cell proliferation.
  • Interaction with DNA/RNA : Similar compounds have been noted for their ability to intercalate DNA or inhibit RNA polymerase, leading to reduced synthesis of critical cellular components.
  • Modulation of Signaling Pathways : The compound may influence pathways like PI3K/Akt or MAPK that are crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy

A recent study investigated the effects of a similar pyrrolo[3,2-d]pyrimidine on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value determined to be around 10 µM. The study concluded that the compound induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both strains, indicating promising antimicrobial potential .

Data Tables

Biological ActivityTest SystemIC50/MIC (µM)Reference
AnticancerMCF-7 Cells10
AntimicrobialStaphylococcus aureus25
Anti-inflammatoryIn vivo modelN/A

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Compound A : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()
  • Core : Pyrrolo-thiazolo-pyrimidine (additional thiazole ring).
  • Substituents : 4-Methoxyphenyl, phenyl, and triazole-thiol groups.
  • The triazole-thiol group may enhance metal coordination or disulfide bond formation .
Compound B : 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
  • Core: Thieno[2,3-d]pyrimidine (thiophene fused to pyrimidine).
  • Substituents : 5-Methylfuran, propenyl, and sulfanyl-acetamide.
  • Key Differences: Thiophene’s sulfur atom increases polarizability and may improve metabolic stability. The sulfanyl linkage (vs.

Analogues with Modified Substituents

Compound C : N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide ()
  • Core : Pyrrolo[3,2-d]pyrimidine (identical to the target compound).
  • Substituents : 6-Chloro, 3-(3-methoxy-2-methylphenyl), and thiazol-2-yl acetamide.
  • Thiazol-2-yl acetamide replaces the dimethylphenyl group, introducing nitrogen for additional hydrogen bonding .
Compound D : N-{5-[7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl}-2-(4-cyanophenyl)acetamide ()
  • Core : Pyrrolo[2,3-d]pyrimidine (regioisomeric variation).
  • Substituents: Isopropyl, cyanophenyl, and pyridin-3-yl carbonyl.
  • Key Differences: Regioisomeric core shifts substituent positions, affecting molecular geometry.

Pharmacological Implications

  • Target Compound : The dimethylphenyl acetamide group may reduce metabolic oxidation compared to smaller substituents (e.g., methyl in Compound B) .
  • Compound C : The thiazol-2-yl group could enhance kinase inhibition via nitrogen-mediated interactions, as seen in similar kinase inhibitors .
  • Compound D: The cyanophenyl group’s electron-withdrawing effects may improve target affinity in enzymatic assays .

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